N-[3-(Methylamino)propyl]-N-phenylformamide
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Overview
Description
N-[3-(Methylamino)propyl]-N-phenylformamide is an organic compound with the molecular formula C11H16N2O It is a formamide derivative characterized by the presence of a methylamino group attached to a propyl chain, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]-N-phenylformamide typically involves the reaction of N-methyl-1,3-propanediamine with formic acid or its derivatives. One common method includes the amidation of N-methyl-1,3-propanediamine with formic acid under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(Methylamino)propyl]-N-phenylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]-N-phenylformamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: This compound is similar in structure but contains a methacrylamide group instead of a formamide group.
N-Methyl-1,3-propanediamine: A precursor in the synthesis of N-[3-(Methylamino)propyl]-N-phenylformamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
821779-96-8 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]-N-phenylformamide |
InChI |
InChI=1S/C11H16N2O/c1-12-8-5-9-13(10-14)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3 |
InChI Key |
NRPYXTJNTUUDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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